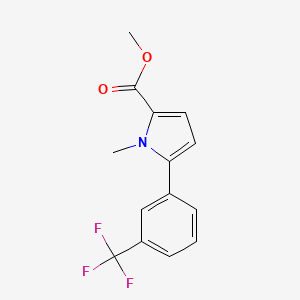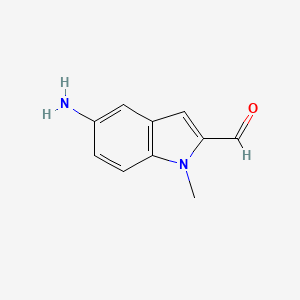![molecular formula C32H26CoN8 B14801966 Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)
Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the phthalocyanine family, which are macrocyclic compounds with extensive conjugated systems. Cobalt(II) Phthalocyanine is known for its vibrant color and stability, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II) Phthalocyanine can be synthesized through the reaction of cobalt salts with phthalonitrile under high-temperature conditions. The typical reaction involves heating cobalt chloride with phthalonitrile in the presence of a nitrogen atmosphere at temperatures around 200-300°C . The reaction yields a crystalline product that can be purified through recrystallization.
Industrial Production Methods
Industrial production of Cobalt(II) Phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and consistency of the product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) Phthalocyanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) phthalocyanine.
Reduction: It can be reduced to form cobalt(I) phthalocyanine.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as ammonia, pyridine, and other nitrogen-containing compounds are commonly used.
Major Products
The major products formed from these reactions include various oxidation states of cobalt phthalocyanine and substituted derivatives with different ligands .
Wissenschaftliche Forschungsanwendungen
Cobalt(II) Phthalocyanine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Cobalt(II) Phthalocyanine involves its ability to coordinate with various substrates through its central cobalt ion. The extensive conjugated system allows for electron transfer processes, making it an effective catalyst. The molecular targets include organic molecules and biological macromolecules, where it can facilitate redox reactions and other chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(II) Phthalocyanine: Similar in structure but contains iron instead of cobalt.
Copper(II) Phthalocyanine: Contains copper and is widely used as a pigment.
Zinc(II) Phthalocyanine: Contains zinc and is used in photodynamic therapy.
Uniqueness
Cobalt(II) Phthalocyanine is unique due to its specific electronic properties conferred by the cobalt ion. This makes it particularly effective in catalytic applications and in electronic devices where specific redox properties are required .
Eigenschaften
Molekularformel |
C32H26CoN8 |
|---|---|
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2 |
InChI-Schlüssel |
HHUVKDNLJONPPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)



![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)

![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)
![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)


![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
